molecular formula C5H10F2O2 B2781187 3,3-Difluoro-1,5-pentanediol CAS No. 126300-39-8

3,3-Difluoro-1,5-pentanediol

Cat. No.: B2781187
CAS No.: 126300-39-8
M. Wt: 140.13
InChI Key: XZHYSPKAWZYXRB-UHFFFAOYSA-N
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Description

“3,3-Difluoro-1,5-pentanediol” is a chemical compound with the molecular formula C5H10F2O2 . It has a molecular weight of 140.13 . It is used in various chemical reactions and has potential applications in different industries .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of palladium 10% on activated carbon, hydrogen, glacial acetic acid in methanol, and lithium hydroxide monohydrate at 25°C for 20 hours . Another method involves the one-pot production of 1,5-pentanediol from furfural through tailored hydrotalcite-based catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” consists of five carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be used in the one-pot production of 1,5-pentanediol from furfural, a key reaction to compete with existing fossil sources . It can also be used to synthesize 1,5-pentanediol diacrylate (PDDA), a multifunctional acrylic monomer for use in UV and EB cure formulations .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Chemical Intermediates: 1,5-Pentanediol serves as an important chemical intermediate in producing polyurethane, polyester, plastifiers, inks, paintings, and spices. Its unique properties and performance characteristics make it a valuable compound in various chemical syntheses (Hen Jun-hai, 2007).
  • Biomass Conversion: Research has shown that 1,5-pentanediol can be produced from biomass-derived furfural, offering a sustainable route for its synthesis. This process involves catalytic hydrogenation and is part of a broader interest in converting biomass into valuable chemical products (Yuewen Shao et al., 2021).

Material Science

  • Polyester Synthesis: Biobased 1,5-pentanediol is used in synthesizing aliphatic-aromatic copolyesters, such as poly(pentylene succinate-co-terephthalate)s and poly(pentylene adipate-co-terephthalate)s. These copolyesters have been studied for their synthesis, chemical structure, and thermo-mechanical properties, indicating potential applications in sustainable material development (Jing-Ying Lu et al., 2019).

Nanotechnology

  • Nanocrystal Synthesis: Ultrathin Eu2O3 nanosheets have been synthesized using 1,5-pentanediol as a capping and structure-directing agent. These nanosheets assemble into layered structures, exhibiting strong quantum size effects due to their extremely thin profile. This novel synthesis approach opens up new possibilities for creating functional nanomaterials with controlled properties (Y. Zhong et al., 2013).

Renewable Energy

  • Hydrogenation of Furfural: The catalytic hydrogenation of furfural over bimetallic NiFe-based catalysts for producing 1,5-pentanediol is a crucial step towards the sustainable production of fine chemicals from biomass. This research highlights the potential of 3,3-Difluoro-1,5-pentanediol in renewable energy and green chemistry applications, demonstrating how metal catalysts can facilitate the conversion of biomass-derived intermediates into valuable chemicals (Yuewen Shao et al., 2021).

Safety and Hazards

The safety data sheet for 1,5-Pentanediol, a similar compound, suggests that it should be handled in a well-ventilated place, and contact with skin, eyes, or clothing should be avoided . It is recommended to use personal protective equipment as required .

Future Directions

The future directions of “3,3-Difluoro-1,5-pentanediol” could involve its use in the production of renewable chemicals. For instance, Pyran has developed a novel process to manufacture renewable 1,5-pentanediol (1,5-PDO) at less than 25% of the cost of similar oil-based chemicals . This suggests that “this compound” could play a significant role in the development of sustainable chemical production processes.

Properties

IUPAC Name

3,3-difluoropentane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHYSPKAWZYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CCO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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